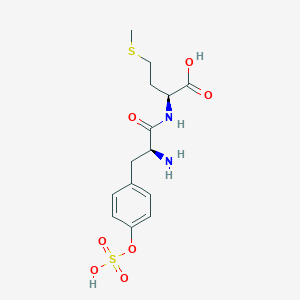

O-Sulfo-L-tyrosyl-L-methionine

Description

O-Sulfo-L-tyrosyl-L-methionine is a sulfated dipeptide comprising L-tyrosine modified with a sulfate group at the hydroxyl (-OH) position and linked to L-methionine via a peptide bond. This structural modification confers distinct physicochemical properties, such as enhanced polarity and solubility, compared to its non-sulfated counterparts.

Properties

CAS No. |

80778-42-3 |

|---|---|

Molecular Formula |

C14H20N2O7S2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1 |

InChI Key |

AQZDSKRTFQPAPD-RYUDHWBXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The sulfated tyrosine residue can participate in substitution reactions, where the sulfate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of methionine residues.

Reduction: Dithiothreitol (DTT) is a common reducing agent used to reduce oxidized methionine residues.

Substitution: Various nucleophiles can be used to replace the sulfate group on the tyrosine residue.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine.

Substitution: Products with different functional groups replacing the sulfate group on tyrosine.

Scientific Research Applications

O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:

Chemistry: Used as a model compound to study sulfation reactions and peptide synthesis.

Biology: Investigated for its role in protein post-translational modifications and signaling pathways.

Medicine: Potential therapeutic applications due to its involvement in biological processes such as enzyme regulation and signal transduction.

Industry: Used in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of O-Sulfo-L-tyrosyl-L-methionine involves its interaction with specific molecular targets and pathways. The sulfated tyrosine residue can mimic the natural sulfation of tyrosine residues in proteins, affecting their function and interactions . The methionine residue can participate in redox reactions, influencing the oxidative state of proteins and cells .

Comparison with Similar Compounds

Key Compounds:

3-Methyl-L-tyrosine: A tyrosine derivative with a methyl group substituted at the 3-position of the aromatic ring (C₁₀H₁₃NO₃) .

L-Methionine and Derivatives: Includes isomers like racemethionine (C₅H₁₁NO₂S, molecular weight 149.21 g/mol) .

O-Sulfo-L-tyrosyl-L-methionine : Features a sulfate group on tyrosine and a peptide bond to methionine (estimated molecular formula: C₁₄H₂₀N₂O₇S₂; molecular weight ~393.45 g/mol).

Structural Differences :

- Sulfation : The sulfate group in this compound increases polarity and hydrogen-bonding capacity compared to 3-Methyl-L-tyrosine.

- Peptide Bond: Unlike monomeric analogs (e.g., L-methionine), this dipeptide structure may influence bioavailability and metabolic stability.

Physicochemical Properties

*Estimated values based on structural analysis. †Sulfate group contributes 3 H-bond acceptors and 1 donor.

Functional and Toxicological Insights

- 3-Methyl-L-tyrosine: Limited toxicological data; structural modifications (methylation) may reduce metabolic degradation compared to tyrosine .

- L-Methionine Derivatives : Widely used in pharmaceuticals and nutrition; sulfated variants (e.g., this compound) may exhibit altered receptor binding or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.